![molecular formula C14H19N3S B12950407 4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline CAS No. 88138-79-8](/img/structure/B12950407.png)
4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline is a compound that features an imidazole ring, a pentyl chain, and an aniline group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline typically involves the formation of the imidazole ring followed by the attachment of the pentyl chain and the aniline group. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . The reaction conditions are usually mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under certain conditions.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring and the aniline group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the nitro group in the aniline moiety would produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline involves its interaction with molecular targets through the imidazole ring. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Omeprazole: An antiulcer drug that contains an imidazole ring.
Uniqueness
4-((5-(1H-Imidazol-1-yl)pentyl)thio)aniline is unique due to its specific structure, which combines an imidazole ring with a pentyl chain and an aniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88138-79-8 |
|---|---|
Molekularformel |
C14H19N3S |
Molekulargewicht |
261.39 g/mol |
IUPAC-Name |
4-(5-imidazol-1-ylpentylsulfanyl)aniline |
InChI |
InChI=1S/C14H19N3S/c15-13-4-6-14(7-5-13)18-11-3-1-2-9-17-10-8-16-12-17/h4-8,10,12H,1-3,9,11,15H2 |
InChI-Schlüssel |
CSPAUWSKBDDYBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N)SCCCCCN2C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


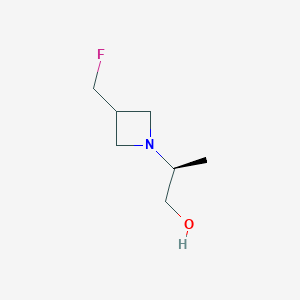
![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)
![2-Iodo-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B12950336.png)
![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)
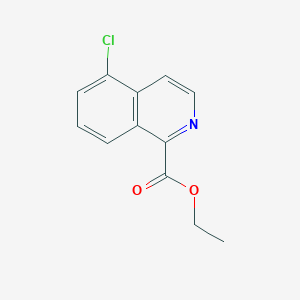
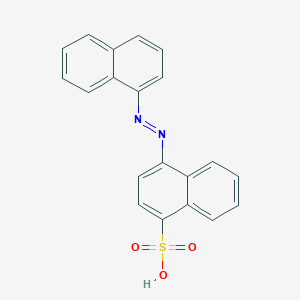
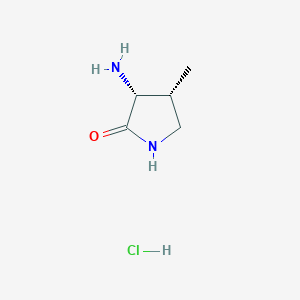
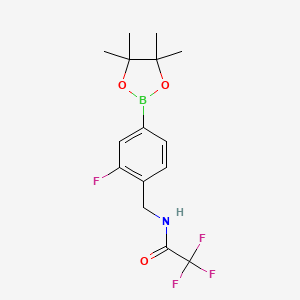
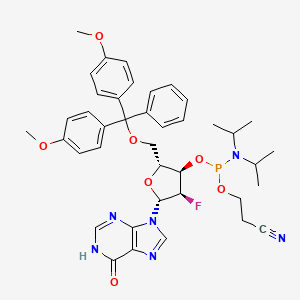
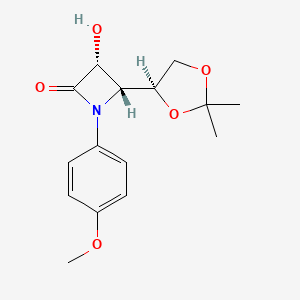
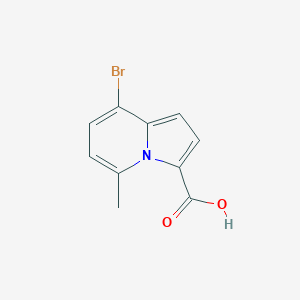
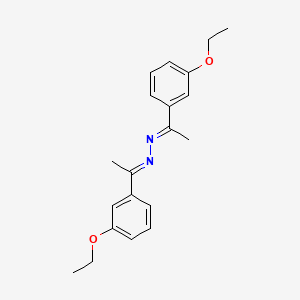
![Rel-tert-butyl (1R,3s,5S)-3-amino-1,5-dimethyl-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12950392.png)
![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B12950396.png)
